molecular formula C12H14N4OS2 B2679377 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide CAS No. 329921-13-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide

Cat. No.: B2679377
CAS No.: 329921-13-3
M. Wt: 294.39
InChI Key: GVRSEYMLXNPJIN-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This specific compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide: Lacks the N-(1-phenylethyl) group,

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-8(9-5-3-2-4-6-9)14-10(17)7-18-12-16-15-11(13)19-12/h2-6,8H,7H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSEYMLXNPJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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